1,2-Dianilinoethane

Description

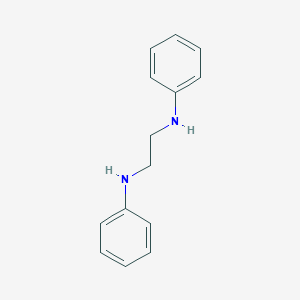

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUUUQMKVOUUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059739 | |

| Record name | N,N'-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-61-8 | |

| Record name | N,N′-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dianilinoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dianilinoethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIANILINOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXK7AM35L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dianilinoethane from Benzil via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dianilinoethane, a valuable diamine ligand and synthetic intermediate, through the double reductive amination of benzil with aniline. This document details the underlying chemical principles, experimental methodologies, and characterization of the final product, tailored for professionals in chemical research and drug development.

Introduction

This compound, also known as N,N'-diphenyl-1,2-ethanediamine, is a vicinal diamine that serves as a crucial building block in coordination chemistry and organic synthesis. Its derivatives are widely employed as chiral ligands in asymmetric catalysis and as key intermediates in the preparation of pharmacologically active compounds. The synthesis via double reductive amination of a 1,2-dicarbonyl compound like benzil offers a direct and efficient route to this important molecule.

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of a diimine intermediate from the condensation of the dicarbonyl compound (benzil) with two equivalents of the amine (aniline). This intermediate is then reduced in situ to the corresponding diamine (this compound). A variety of reducing agents can be employed, with sodium borohydride being a common and effective choice due to its selectivity and operational simplicity.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from benzil and aniline via reductive amination involves a two-step, one-pot process:

-

Diimine Formation: Benzil, a 1,2-diketone, reacts with two equivalents of aniline in an appropriate solvent. This condensation reaction, often catalyzed by a weak acid, results in the formation of a diimine intermediate, N,N'-diphenyl-1,2-bis(phenylimino)ethane.

-

Reduction: The diimine is subsequently reduced to the target this compound. This reduction is typically achieved by the addition of a hydride-based reducing agent, such as sodium borohydride (NaBH₄).

The overall experimental workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed protocol for the double reductive amination of benzil with aniline is not extensively documented in readily available literature, a general procedure can be adapted from established methods for the reductive amination of aromatic aldehydes and ketones. The following is a representative experimental protocol.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Aniline

-

Methanol (or another suitable solvent like THF)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl, for work-up)

-

Sodium bicarbonate (NaHCO₃, for neutralization)

-

Anhydrous magnesium sulfate (MgSO₄, for drying)

-

Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil (1.0 equivalent) and aniline (2.2 equivalents) in methanol.

-

Diimine Formation: Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the diimine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (e.g., 2.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.

-

Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and continue stirring for several hours (e.g., 12-24 hours) until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material and byproducts.

-

Neutralization and Extraction: Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached. Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from benzil and aniline. Note: As a specific literature procedure is not available, these values are based on general knowledge of reductive amination reactions and may require optimization.

| Parameter | Value | Reference |

| Reactants | ||

| Benzil | 1.0 equivalent | General Stoichiometry |

| Aniline | 2.0 - 2.5 equivalents | General Stoichiometry |

| Reagents | ||

| Reducing Agent (NaBH₄) | 2.0 - 3.0 equivalents | [2] |

| Reaction Conditions | ||

| Solvent | Methanol, THF | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 12 - 24 hours | [2] |

| Yield | ||

| Expected Yield | Moderate to Good | General Expectation |

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for N-H and C-N stretching, as well as aromatic C-H and C=C vibrations.[3]

Mass Spectrometry

The mass spectrum of this compound would show the molecular ion peak (M+) at m/z = 212, corresponding to its molecular weight.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a similar compound, (1S,2S)-(-)-1,2-diphenyl-1,2-ethanediamine, provides insight into the expected signals.[5] For this compound, one would expect signals for the aromatic protons, the methine protons (-CH-), and the amine protons (-NH-).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the ethane backbone. The chemical shifts for N,N'-diphenylethylenediamine have been reported.[6]

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical transformation and does not directly involve biological signaling pathways. The logical relationship of the synthesis is a linear progression from starting materials to the final product, as depicted in the experimental workflow diagram.

Conclusion

The double reductive amination of benzil with aniline provides a straightforward route for the synthesis of this compound. This technical guide outlines the fundamental principles, a detailed experimental protocol, and the expected analytical data for this important compound. The provided information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling the efficient preparation and characterization of this versatile diamine. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity.

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine(29841-69-8) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

A Comprehensive Technical Guide to the Physicochemical Properties of N,N'-Diphenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenylethylenediamine, also known as 1,2-dianilinoethane, is a chemical compound with the formula C₆H₅NHCH₂CH₂NHC₆H₅. It is a versatile intermediate in organic synthesis, finding applications in the preparation of ligands for catalysis, in the development of pharmaceutical compounds, and as a building block for more complex molecules.[1] Its utility in various chemical processes stems from its unique structural and electronic properties. This guide provides a detailed overview of the core physicochemical properties of N,N'-diphenylethylenediamine, outlines experimental protocols for their determination, and presents logical workflows relevant to its analysis.

Physicochemical Properties

The key physicochemical properties of N,N'-diphenylethylenediamine are summarized in the table below. These parameters are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂ | |

| Molecular Weight | 212.29 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 65-67 °C | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol. | [2] |

| pKa | Data not available | |

| CAS Number | 150-61-8 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of N,N'-diphenylethylenediamine are provided below.

Melting Point Determination

The melting point of N,N'-diphenylethylenediamine can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.

Materials:

-

N,N'-diphenylethylenediamine sample

-

Capillary tubes

-

Melting point apparatus

-

Thermometer

Procedure:

-

A small amount of the crystalline N,N'-diphenylethylenediamine is placed in a capillary tube, and the tube is sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination

The solubility of N,N'-diphenylethylenediamine in various solvents can be determined by the following procedure.

Materials:

-

N,N'-diphenylethylenediamine sample

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane)

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

A known mass of N,N'-diphenylethylenediamine is added to a vial.

-

A known volume of the solvent is added to the vial.

-

The mixture is agitated using a vortex mixer until the solid is fully dissolved or until it is clear that no more solid will dissolve.

-

If the solid dissolves completely, more of the compound is added in known increments until a saturated solution is formed.

-

If the solid does not dissolve completely, the mixture is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The solubility is expressed as mass of solute per volume of solvent (e.g., g/L) or as a qualitative description (e.g., soluble, slightly soluble, insoluble).

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of N,N'-diphenylethylenediamine.

Materials:

-

N,N'-diphenylethylenediamine sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

A small amount of the N,N'-diphenylethylenediamine sample is dissolved in a suitable deuterated solvent in an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, multiplicities, and coupling constants of the signals are analyzed to confirm the structure of the molecule. For ¹H NMR, the number of protons, their environment, and connectivity are determined. For ¹³C NMR, the number and types of carbon atoms are identified.[3]

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in N,N'-diphenylethylenediamine.[4]

Materials:

-

N,N'-diphenylethylenediamine sample

-

Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellet press, liquid cell)

Procedure:

-

For a solid sample, a KBr pellet is prepared by mixing a small amount of N,N'-diphenylethylenediamine with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

The sample is placed in the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The absorption bands in the spectrum are assigned to specific functional groups (e.g., N-H stretching, C-N stretching, aromatic C-H stretching) to confirm the molecular structure.[4]

c. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N,N'-diphenylethylenediamine.[5]

Materials:

-

N,N'-diphenylethylenediamine sample

-

A suitable solvent

-

Mass spectrometer (e.g., with electron ionization - EI, or electrospray ionization - ESI)

Procedure:

-

A dilute solution of the N,N'-diphenylethylenediamine sample is prepared in a suitable solvent.

-

The sample is introduced into the mass spectrometer.

-

The sample is ionized using an appropriate technique (e.g., EI, ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.

-

The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to gain insights into its structure from the fragmentation pattern.[5]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of N,N'-diphenylethylenediamine.

References

Spectroscopic and Synthetic Profile of 1,2-Dianilinoethane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,2-dianilinoethane (N,N'-diphenylethylenediamine), a compound of interest for researchers, scientists, and professionals in drug development and coordination chemistry. This document details experimental protocols for infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), and presents the expected spectroscopic data in structured tables. Additionally, a detailed workflow for the synthesis of this compound is provided.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to N-H, C-H (aromatic and aliphatic), and C-N bonds.

Data Presentation

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H stretching (secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2960 - 2850 | Medium | Aliphatic C-H stretching (CH₂) |

| 1600 - 1450 | Strong | Aromatic C=C stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

| 1250 - 1020 | Medium-Weak | Aliphatic C-N stretching |

| 910 - 665 | Strong, Broad | N-H wagging (secondary amine) |

| 750 - 700 & 690 | Strong | Aromatic C-H bending (monosubstituted ring) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A solid sample of this compound can be analyzed directly using an FT-IR spectrometer equipped with an ATR accessory.

-

Sample Preparation : A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition :

-

The background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

-

Instrument Parameters :

-

Spectrometer : A Fourier Transform Infrared Spectrometer.

-

ATR Crystal : Diamond or Zinc Selenide (ZnSe).

-

Spectral Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on established chemical shift ranges and structural analysis.

Data Presentation

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 | t | 4H | Aromatic H (meta-protons) |

| ~ 6.75 | t | 2H | Aromatic H (para-protons) |

| ~ 6.65 | d | 4H | Aromatic H (ortho-protons) |

| ~ 3.80 | br s | 2H | N-H (amine protons) |

| ~ 3.40 | s | 4H | -CH₂-CH₂- (methylene protons) |

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.0 | Aromatic C (ipso-carbon attached to N) |

| ~ 129.5 | Aromatic C (meta-carbons) |

| ~ 117.8 | Aromatic C (para-carbon) |

| ~ 113.2 | Aromatic C (ortho-carbons) |

| ~ 46.5 | Aliphatic C (-CH₂-CH₂-) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition :

-

The sample is placed in a 5 mm NMR tube.

-

The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

-

¹H NMR Parameters :

-

Pulse Sequence : Standard single-pulse experiment.

-

Spectral Width : 0 - 12 ppm.

-

Number of Scans : 16.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : Proton-decoupled pulse experiment.

-

Spectral Width : 0 - 160 ppm.

-

Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic molecules like this compound.

Data Presentation

Table 4: Expected Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity | Assignment |

| 212 | High | [M]⁺ (Molecular Ion) |

| 106 | High | [C₆H₅NHCH₂]⁺ |

| 93 | Base Peak | [C₆H₅NH₂]⁺ (Aniline radical cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization : The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Instrument Parameters :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Source Temperature : 200 - 250 °C.

-

Mass Range : m/z 50 - 500.

-

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline with 1,2-dibromoethane. The following diagram illustrates the experimental workflow.

Formation of a Coordination Complex

This compound can act as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on the two nitrogen atoms to form a stable chelate ring. The following diagram illustrates this logical relationship.

An In-depth Technical Guide to the Stereoisomers of 1,2-Dianilinoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dianilinoethane, also known as N,N'-diphenylethylenediamine, is a symmetrical diamine with a core ethylenediamine structure flanked by two phenyl groups. The presence of two stereocenters at the C1 and C2 positions of the ethane backbone gives rise to three stereoisomers: a pair of enantiomers, (R,R)-1,2-dianilinoethane and (S,S)-1,2-dianilinoethane, and an achiral meso compound, (1R,2S)-1,2-dianilinoethane. While the racemic mixture and its derivatives have found applications as ligands in coordination chemistry and as precursors in organic synthesis, the distinct properties and biological activities of the individual stereoisomers are less extensively documented. This guide provides a comprehensive overview of the synthesis, separation, and characterization of these stereoisomers, with a focus on their potential relevance in drug development.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of this compound, the two chiral centers at the benzylic carbons lead to the existence of three distinct stereoisomers:

-

(R,R)-1,2-Dianilinoethane and (S,S)-1,2-Dianilinoethane : These are non-superimposable mirror images of each other and are therefore enantiomers. They exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions.

-

meso-1,2-Dianilinoethane : This isomer possesses a plane of symmetry and is therefore achiral and optically inactive. It is a diastereomer of the (R,R) and (S,S) enantiomers and thus has different physical properties.

The distinct spatial arrangement of the phenyl and amino groups in each stereoisomer can lead to significant differences in their interaction with other chiral molecules, such as biological receptors and enzymes. This makes the separation and characterization of individual stereoisomers a critical step in drug discovery and development.

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The racemic mixture of this compound is typically synthesized by the reaction of aniline with either 1,2-dichloroethane or 1,2-dibromoethane under heating.

General Experimental Protocol:

A mixture of aniline and 1,2-dichloroethane or 1,2-dibromoethane is heated, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is worked up by extraction and purified by crystallization or distillation to yield racemic this compound.

Chiral Resolution of Enantiomers

The separation of the (R,R) and (S,S) enantiomers from the racemic mixture is a crucial step for studying their individual properties. A common method for chiral resolution is through the formation of diastereomeric salts with a chiral resolving agent.

Conceptual Experimental Protocol (Diastereomeric Salt Formation):

-

Salt Formation: The racemic this compound is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R,R)-diamine·(+)-tartrate] and [(S,S)-diamine·(+)-tartrate].

-

Separation: Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. One of the diastereomeric salts will be less soluble and will crystallize out of the solution first.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with a base to neutralize the chiral acid and liberate the free enantiopure diamines. The (R,R) and (S,S)-1,2-dianilinoethane can then be isolated and purified.

Workflow for Chiral Resolution:

Diastereomeric salt resolution workflow.

Synthesis of meso-1,2-Dianilinoethane

The synthesis of the meso isomer typically requires a stereoselective approach. One possible route involves the reduction of a suitable precursor with a defined stereochemistry. For instance, the reduction of an appropriate diimine or a related cyclic precursor can yield the meso-diamine.

Physicochemical Properties and Characterization

The characterization of the stereoisomers of this compound relies on a combination of spectroscopic and chiroptical techniques.

| Property | (R,R)-1,2-Dianilinoethane | (S,S)-1,2-Dianilinoethane | meso-1,2-Dianilinoethane | Racemic this compound |

| Molecular Formula | C₁₄H₁₆N₂ | C₁₄H₁₆N₂ | C₁₄H₁₆N₂ | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol | 212.29 g/mol | 212.29 g/mol | 212.29 g/mol |

| Melting Point (°C) | Data not available | Data not available | Data not available | 67.5[1] |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 228-230 at 12 mmHg[1] |

| Optical Rotation | Expected to be equal and opposite to the (S,S)-enantiomer | Data not available | 0° (achiral) | 0° |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The meso isomer, due to its symmetry, will exhibit a simpler NMR spectrum compared to the enantiomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as N-H and C-H stretching vibrations of the amine and aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Potential Biological Activities and Applications in Drug Development

While the biological activities of the parent this compound stereoisomers are not extensively studied, derivatives of this scaffold have shown promising antimicrobial and cytotoxic activities. This suggests that the core this compound structure may serve as a valuable pharmacophore.

Logical Flow for Investigating Biological Activity:

Drug discovery workflow for stereoisomers.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The presence of the diamine core is often associated with the ability to interact with microbial cell membranes or intracellular targets. The stereochemistry of such compounds can play a crucial role in their efficacy and selectivity.

Cytotoxic and Anticancer Potential

The structural similarity of this compound to other biologically active diamines suggests that its stereoisomers could be explored for their cytotoxic effects against cancer cell lines. The spatial orientation of the phenyl groups could influence interactions with biological targets involved in cell proliferation and survival.

Conclusion and Future Directions

The stereoisomers of this compound represent a class of chiral molecules with underexplored potential, particularly in the realm of medicinal chemistry. While the synthesis of the racemic mixture is well-established, the development of efficient and scalable methods for the synthesis and separation of the individual enantiomers and the meso isomer is a key area for future research. A thorough investigation of the distinct physicochemical and biological properties of each stereoisomer is warranted. Such studies could unveil novel structure-activity relationships and pave the way for the development of new therapeutic agents with improved efficacy and reduced side effects. The detailed characterization of these fundamental chiral building blocks will undoubtedly contribute to advancements in asymmetric synthesis and drug discovery.

References

Health and Safety Considerations for Handling 1,2-Dianilinoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 12, 2025

This technical guide provides a comprehensive overview of the health and safety considerations for the handling of 1,2-Dianilinoethane (CAS No. 150-61-8), also known as N,N'-Diphenylethylenediamine. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical safely in a laboratory setting. This document summarizes known hazards, provides available quantitative data, and outlines experimental protocols for safety assessment.

Chemical Identification and Physical Properties

This compound is a solid organic compound. A summary of its key identification and physical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | N,N'-Diphenylethylenediamine | |

| CAS Number | 150-61-8 | |

| Molecular Formula | C₁₄H₁₆N₂ | |

| Molecular Weight | 212.29 g/mol | |

| Appearance | Beige to light brown crystalline powder | [1] |

| Melting Point | 65-67 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin, eye, and respiratory irritation. Based on available safety data sheets, the hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) are as follows:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation): Category 3[1]

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Acute Toxicity (Dermal): Harmful in contact with skin.

-

Acute Toxicity (Inhalation): Harmful if inhaled.

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. The following table summarizes the available data. For context, data for a structurally related compound, N,N'-Dibenzylethylenediamine, is also included to highlight the potential for toxicity.

| Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | LDLo: 500 mg/kg | Harmful if swallowed | |

| Acute Dermal Toxicity | Data Not Available | Dermal | Data Not Available | Harmful in contact with skin | |

| Acute Inhalation Toxicity | Data Not Available | Inhalation | Data Not Available | Harmful if inhaled | |

| Skin Irritation | Data Not Available | Dermal | Data Not Available | Causes skin irritation | |

| Eye Irritation | Data Not Available | Ocular | Data Not Available | Causes serious eye irritation | |

| N,N'-Dibenzylethylenediamine | Mouse | Oral | LD50: 388 mg/kg | Moderately toxic | [1] |

Note: The absence of specific LD50 and LC50 values does not indicate a lack of toxicity. The "Harmful" classification suggests that significant adverse health effects can occur upon exposure.

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) specifically for this compound. In the absence of specific limits, it is crucial to handle this chemical with a high degree of caution, minimizing all potential routes of exposure through the implementation of robust engineering controls and the use of appropriate personal protective equipment.

Experimental Protocols for Health Hazard Assessment

The following sections detail the methodologies for key toxicological assessments based on internationally recognized OECD guidelines. These protocols provide a framework for generating health and safety data for chemicals like this compound where such information is lacking.

Acute Dermal Toxicity (as per OECD Guideline 402)

Objective: To determine the acute dermal toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. For solid substances like this compound, it should be moistened with a suitable vehicle (e.g., water, saline) to ensure good contact with the skin. The treated area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure period is 24 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed of any residual test substance. Animals are observed for mortality and clinical signs of toxicity at least once daily for 14 days. Body weight is recorded weekly.

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.

Acute Inhalation Toxicity (as per OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult rats are the preferred species.

-

Exposure System: A dynamic inhalation exposure system is used to generate a stable and measurable concentration of the test substance in the air. For a solid substance, this would typically involve generating a dust aerosol.

-

Exposure Conditions: Animals are exposed to the test atmosphere for a standard duration, typically 4 hours.

-

Concentrations: A range of concentrations is tested to determine a dose-response relationship.

-

Observation: Animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of 14 days. Body weight is recorded at regular intervals.

-

Endpoint: The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is determined.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Albino rabbits are used.

-

Application: A small amount (0.5 g) of the test substance is applied to a small area (approximately 6 cm²) of clipped skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored using a standardized system (e.g., Draize scoring). The Primary Irritation Index (PII) can be calculated from these scores.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animals: Albino rabbits are used.

-

Application: A small amount (e.g., 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the eye reactions is scored using a standardized system (e.g., Draize scoring).

Signaling Pathways and Workflows

Visual representations of key processes are essential for clear communication in a technical setting. The following diagrams, created using the DOT language, illustrate important workflows.

Caption: A logical workflow for the safe handling of this compound.

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safe handling and storage protocols is mandatory.

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Handling Procedures:

-

Avoid creating dust.

-

Use non-sparking tools.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat, sparks, and open flames.

Emergency Procedures

Spill Response:

-

Evacuate the area and restrict access.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

While there is a lack of comprehensive quantitative toxicological data for this compound in the public domain, the available information clearly indicates that it is a hazardous substance requiring careful handling. It is classified as harmful by ingestion, skin contact, and inhalation, and is a known skin and eye irritant. All personnel handling this chemical must be thoroughly trained on its hazards and the appropriate safety procedures. The use of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe work practices are paramount to minimizing the risk of exposure and ensuring a safe laboratory environment. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Dianilinoethane

This technical guide provides a comprehensive overview of this compound, a versatile diamine with significant applications in organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role as a precursor and intermediate.

Core Chemical and Physical Properties

This compound, also known by its systematic name N,N'-diphenylethane-1,2-diamine, is a crystalline solid at room temperature.[1] Its core identifiers and physical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 150-61-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2][3] |

| Molecular Weight | 212.29 g/mol | [1] |

| Melting Point | 64°C to 68°C | [3] |

| Boiling Point | 228-230°C at 12 mmHg | [1][3] |

| Appearance | Crystals (from dilute ethanol) | [1] |

| Solubility | Sparingly soluble in water (0.072 g/L at 25°C). Very soluble in alcohol and ether. | [1][3] |

| Synonyms | N,N'-Diphenylethylenediamine, sym-Diphenylethylenediamine, N,N'-Ethylenedianiline | [1][2][3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is well-established and can be achieved through the reaction of aniline with a 1,2-dihaloethane. The following protocols are based on literature precedents.[1]

Synthesis via Dichloroethane

A common method for the preparation of this compound involves the reaction of aniline with 1,2-dichloroethane.[1]

-

Reactants: Aniline and 1,2-dichloroethane.

-

Procedure: A mixture of aniline and 1,2-dichloroethane is heated. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent, such as dilute ethanol, to yield crystalline this compound.

Synthesis via Dibromoethane

An alternative synthesis route utilizes 1,2-dibromoethane as the alkylating agent.[1]

-

Reactants: Aniline and 1,2-dibromoethane.

-

Procedure: Aniline is heated with 1,2-dibromoethane. Similar to the dichloroethane method, the reaction is monitored until completion. The workup and purification steps involve cooling the mixture, followed by isolation and recrystallization of the product to obtain pure this compound.

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate and building block in various chemical and pharmaceutical applications.

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its structure is found as a substructure in some antihistamines.[1]

-

Chemical Synthesis: It is used as a trapping agent for aldehydes, with which it forms crystalline imidazolidines.[3] This reactivity makes it useful for the identification and purification of aldehydes.

-

Ligand Chemistry: As an N-donating ligand, it can be used in the preparation of metal complexes.[3]

-

Industrial Applications: It has been used as a stabilizer for resins and rubber.[1]

Signaling Pathways

Currently, there is no direct evidence in the provided search results linking this compound to specific signaling pathways. Research on the biological activity of its derivatives or related compounds may provide insights in the future. The neurotoxicity and hepatotoxicity of its precursor, 1,2-dichloroethane, have been studied, with investigations into its effects on pathways such as the p38 MAPK/NF-κB and ERK1/2 signaling pathways.[5][6] However, these pathways are associated with the toxicity of the precursor and not the titled compound.

Spectroscopic Data

Spectroscopic data for this compound, including IR, Mass, and UV/Visible spectra, are available through the NIST Chemistry WebBook, providing valuable resources for compound identification and characterization.[2]

Caption: Logical workflow for compound characterization.

References

- 1. This compound [drugfuture.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. nbinno.com [nbinno.com]

- 5. Molecular mechanisms of 1,2-dichloroethane-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Dichloroethane-induced hepatotoxicity and apoptosis by inhibition of ERK 1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of N,N'-Diphenylethylenediamine: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the success and reproducibility of experimental work. N,N'-diphenylethylenediamine and its derivatives are versatile diamine ligands and synthetic intermediates, pivotal in the fields of asymmetric catalysis, coordination chemistry, and pharmaceutical synthesis. This technical guide provides a comprehensive overview of commercial suppliers, key chemical properties, and detailed experimental protocols for the application of N,N'-diphenylethylenediamine in research settings.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer N,N'-diphenylethylenediamine for research purposes, with purities typically suitable for sensitive catalytic applications. The following tables summarize the offerings from several prominent suppliers and the key physicochemical properties of the compound.

Table 1: Commercial Suppliers of N,N'-Diphenylethylenediamine

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | D27004 | 98% | 25 g |

| Chem-Impex | 40888 | ≥ 98% | 25 g |

| TCI America | D0887 | >98.0% | 25 g, 5 g |

| Santa Cruz Biotechnology | sc-239785 | - | Contact for details |

| Alfa Aesar | - | - | Contact for details |

Table 2: Physicochemical Properties of N,N'-Diphenylethylenediamine

| Property | Value | Reference |

| CAS Number | 150-61-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2][3][4] |

| Molecular Weight | 212.29 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 63-68 °C | [1][3] |

| Boiling Point | 58-63 °C | [1] |

| Synonyms | 1,2-Bis(phenylamino)ethane, 1,2-Dianilinoethane | [1][5] |

Applications in Asymmetric Catalysis

N,N'-diphenylethylenediamine and its derivatives are highly valued as chiral ligands in asymmetric catalysis.[6] Their C₂-symmetric backbone provides a well-defined chiral environment around a metal center, enabling high stereoselectivity in a variety of transformations. A particularly prominent application is in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.

Asymmetric Transfer Hydrogenation of Ketones

The transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral ruthenium complexes bearing N-sulfonylated 1,2-diphenylethylenediamine ligands are highly effective catalysts for this reaction.[5]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of ketones using a chiral Ru(II) catalyst.

Materials:

-

[(p-cymene)RuCl₂]₂

-

(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Sodium isopropoxide

-

Anhydrous isopropanol

-

Acetophenone

-

Anhydrous dichloromethane (DCM)

-

Standard Schlenk line and glassware

Procedure:

-

Catalyst Preparation:

-

In a glovebox or under an inert atmosphere, dissolve [(p-cymene)RuCl₂]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in anhydrous DCM.

-

Stir the solution at room temperature for 1 hour to form the catalyst precursor.

-

Remove the solvent under vacuum.

-

-

Transfer Hydrogenation Reaction:

-

To a Schlenk flask containing the catalyst precursor, add a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (10 mL).

-

Add a solution of sodium isopropoxide (5 mol%) in isopropanol.

-

Heat the reaction mixture to 80 °C and stir for the time required for complete conversion (monitor by TLC or GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the ruthenium-catalyzed transfer hydrogenation of a ketone.

References

The Genesis of a Versatile Molecule: A Technical Guide to the Historical Development and Discovery of 1,2-Dianilinoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dianilinoethane, also known as N,N'-diphenylethylenediamine, is a symmetrical aromatic diamine that has carved a niche in various chemical industries since its initial synthesis in the mid-20th century. This technical whitepaper provides a comprehensive overview of the historical development, discovery, and key applications of this versatile compound. It delves into the seminal synthetic methodologies, presents a compilation of its physicochemical properties, and explores its utility as a crucial intermediate in the synthesis of pharmaceuticals, a stabilizer in polymers, and a reagent in analytical chemistry. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and a historical perspective on this important chemical entity.

Introduction

This compound (C₁₄H₁₆N₂) is a crystalline solid at room temperature, characterized by two aniline moieties linked by an ethylene bridge. Its discovery and development have been driven by the need for robust and reactive intermediates in organic synthesis. The presence of two secondary amine groups and two aromatic rings imparts a unique combination of properties, making it a valuable building block in diverse applications, from the stabilization of polymers to the synthesis of complex pharmaceutical agents. This document traces the timeline of its discovery, details its synthesis, and elucidates its primary applications.

Historical Development and Discovery

The first documented syntheses of this compound date back to the 1950s. These early preparations laid the groundwork for its subsequent investigation and application.

-

1953: Wanzlick and Löchel reported the synthesis of this compound by heating aniline with 1,2-dibromoethane.[1] This reaction, a nucleophilic substitution of the bromine atoms by the amino groups of aniline, provided a straightforward route to the desired diamine.

-

1956: Büchi and his colleagues described a similar method utilizing 1,2-dichloroethane in place of 1,2-dibromoethane, again by heating it with aniline.[1] This alternative pathway offered a potentially more cost-effective synthesis route due to the lower price of 1,2-dichloroethane.

These pioneering works established the fundamental synthetic pathways to this compound, which have remained the primary methods of its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2] |

| Molecular Weight | 212.29 g/mol | [1] |

| CAS Registry Number | 150-61-8 | [1][2] |

| Melting Point | 67.5 °C | [1] |

| Boiling Point | 228-230 °C at 12 mmHg | [1] |

| Appearance | Crystals | [1] |

| Solubility | Very soluble in alcohol and ether. Sparingly soluble in water (0.072 g/L at 25°C). | [1][3] |

| Percent Composition | C 79.21%, H 7.60%, N 13.20% | [1] |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound based on the historical literature.

Synthesis from Aniline and 1,2-Dibromoethane (Wanzlick & Löchel, 1953)

This method involves the direct reaction of aniline with 1,2-dibromoethane.

Materials:

-

Aniline

-

1,2-Dibromoethane

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of aniline and 1,2-dibromoethane is heated. The molar ratio of aniline to 1,2-dibromoethane should be in excess to favor the formation of the desired product and minimize polymerization.

-

The reaction mixture is heated for several hours. The exact temperature and reaction time were not specified in the available abstract but would typically be at or near the boiling point of the reactants.

-

After cooling, the reaction mixture is treated with a base to neutralize the hydrobromic acid formed during the reaction and to liberate the free diamine.

-

The crude product is then isolated.

-

Purification is achieved by recrystallization from dilute ethanol to yield crystalline this compound.

Synthesis from Aniline and 1,2-Dichloroethane (Büchi et al., 1956)

This protocol is analogous to the one above, substituting 1,2-dichloroethane for 1,2-dibromoethane.

Materials:

-

Aniline

-

1,2-Dichloroethane

-

Ethanol (for recrystallization)

Procedure:

-

Aniline is heated with 1,2-dichloroethane. A significant excess of aniline is used to drive the reaction towards the desired disubstituted product.

-

The reaction is carried out at an elevated temperature for a prolonged period.

-

Upon completion, the reaction mixture is cooled and worked up with an aqueous base to neutralize the hydrochloric acid byproduct.

-

The crude this compound is isolated.

-

The final product is purified by recrystallization from dilute ethanol.

Applications

This compound has found utility in several key areas of the chemical industry.

Intermediate in Pharmaceutical Synthesis

One of the significant applications of this compound is as a precursor in the manufacture of antihistamines.[1] The diamine structure serves as a scaffold for the synthesis of more complex molecules with desired pharmacological activities. The general structure of many first-generation antihistamines contains a substituted ethylenediamine moiety.

Stabilizer for Resins and Rubber

This compound is utilized as a stabilizer for resins and rubber.[1] In these applications, it functions as an antioxidant. The secondary amine groups can act as radical scavengers, interrupting the oxidative degradation processes that lead to the deterioration of polymer properties. Amine-based antioxidants are known for their effectiveness in protecting rubber against heat and oxygen exposure.

Reagent for the Identification of Aldehydes

The reaction of the two secondary amine groups of this compound with aldehydes leads to the formation of cyclic derivatives, specifically imidazolidines. The formation of a crystalline product with a characteristic melting point can be used for the qualitative identification of aldehydes.

Conclusion

Since its first synthesis in the 1950s, this compound has proven to be a valuable and versatile chemical compound. Its straightforward synthesis from readily available starting materials has facilitated its use in a range of industrial applications. As a key intermediate in the production of antihistamines, a stabilizer for polymers, and a useful analytical reagent, this compound continues to be a relevant molecule in both academic and industrial research. This technical guide has provided a historical context, detailed synthetic protocols, and an overview of its primary applications, serving as a comprehensive resource for professionals in the field. Further research into novel applications and more sustainable synthetic routes for this compound may yet unveil new opportunities for this established chemical entity.

References

An In-depth Technical Guide to Key Derivatives of 1,2-Dianilinoethane: Nomenclature, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dianilinoethane, also known as N,N'-diphenylethylenediamine, serves as a versatile scaffold for a diverse range of derivatives with significant applications in coordination chemistry and drug discovery. This technical guide provides a comprehensive overview of the key derivatives of this compound, with a focus on their nomenclature, synthesis, and biological activities. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of relevant biological pathways. The derivatives discussed herein, particularly Schiff bases and N,N'-bis(2-hydroxybenzyl) analogues, have demonstrated promising antimicrobial and anticancer properties, making them attractive candidates for further investigation and development as therapeutic agents.

Introduction to this compound and its Derivatives

This compound is a symmetrical diamine characterized by an ethane bridge flanked by two aniline groups. Its chemical structure allows for a variety of modifications, primarily through substitution on the phenyl rings or the nitrogen atoms, leading to a vast library of derivatives with tailored electronic and steric properties. These derivatives have garnered considerable interest due to their ability to form stable metal complexes and exhibit a wide spectrum of biological activities.

The core structure of this compound can be systematically modified to generate several classes of derivatives, including:

-

N,N'-Disubstituted Ethylenediamines: These compounds feature various substituents on the nitrogen atoms, influencing their coordination properties and biological effects.

-

Schiff Base Derivatives: Formed by the condensation of this compound with aldehydes or ketones, these compounds are renowned for their chelating abilities and have been extensively studied for their anticancer and antimicrobial potential.

-

N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine Analogues: This class of derivatives has shown significant promise as antimicrobial and cytotoxic agents, with their activity being tunable by substitution on the benzyl rings.

This guide will delve into the specifics of these key derivatives, providing a detailed examination of their chemical and biological characteristics.

Nomenclature of this compound and its Derivatives

The systematic naming of this compound and its derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

The parent compound, this compound, is systematically named N,N'-diphenylethane-1,2-diamine . The 'N' and 'N'' locants indicate that the phenyl groups are attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is also commonly referred to by synonyms such as N,N'-diphenylethylenediamine and sym-diphenylethylenediamine[1].

For its derivatives, the nomenclature is adapted to reflect the specific substitutions:

-

N-Substituted Derivatives: When substituents are present on the nitrogen atoms, they are designated with 'N' or 'N'' locants. For example, N,N'-dibutylethane-1,2-diamine indicates a butyl group on each nitrogen atom[2]. If the substituents are on the same nitrogen, it is denoted as N,N-disubstituted, for instance, N,N-dimethylethane-1,2-diamine[3].

-

Ring-Substituted Derivatives: Substituents on the phenyl rings are numbered according to standard aromatic nomenclature.

-

Schiff Base Derivatives: These are named as imine derivatives. For instance, the condensation product of 1,2-ethanediamine and salicylaldehyde is named N,N'-bis(salicylidene)ethylenediamine.

-

Complex Derivatives: For more complex structures, the systematic naming can be more intricate, often involving the identification of the principal functional group and the parent hydride.

A clear understanding of the nomenclature is crucial for accurate communication and documentation in research and development.

Key Derivatives of this compound

This section highlights some of the most significant derivatives of this compound, with a focus on their synthesis and biological activities.

Schiff Base Derivatives

Schiff bases derived from this compound are a prominent class of compounds, extensively investigated for their coordination chemistry and pharmacological properties. These compounds are typically synthesized through the condensation reaction of the diamine with an appropriate aldehyde or ketone.

One of the most well-studied examples is N,N'-bis(salicylidene)ethylenediamine (salen) . While not a direct derivative of this compound (as it is derived from ethylenediamine), its structural similarity and importance in the context of Schiff base chemistry warrant its inclusion. Salen and its metal complexes have shown a broad range of biological activities, including anticancer and antimicrobial effects. The mechanism of their anticancer activity is often attributed to their ability to induce apoptosis, potentially through the modulation of signaling pathways such as the p53 pathway[1].

N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine Derivatives

This class of compounds has emerged as a promising area of research, with several derivatives exhibiting potent antimicrobial and cytotoxic activities. The synthesis generally involves the reaction of 1,2-ethanediamine with substituted salicylaldehydes, followed by reduction of the resulting Schiff base.

Notably, halogenated derivatives such as N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine have demonstrated significant antimicrobial activity against various bacterial strains, including S. aureus, P. aeruginosa, and S. enterica[4][5][6]. These compounds have also been evaluated for their cytotoxic effects against human cancer cell lines, showing concentration-dependent activity[7].

Quantitative Data on Key Derivatives

For ease of comparison, the following tables summarize key quantitative data for selected derivatives of this compound and related compounds.

Table 1: Physicochemical Properties of this compound and Related Diamines

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | N,N'-diphenylethane-1,2-diamine | C₁₄H₁₆N₂ | 212.29 | 65-67 | - |

| Ethylenediamine | Ethane-1,2-diamine | C₂H₈N₂ | 60.10 | 8.5 | 116-117 |

| N,N'-Diisopropylethylenediamine | N,N'-di(propan-2-yl)ethane-1,2-diamine | C₈H₂₀N₂ | 144.26 | - | 169-171 |

| N,N-Diethylethylenediamine | N',N'-diethylethane-1,2-diamine | C₆H₁₆N₂ | 116.20 | - | 145-147 |

Data sourced from various chemical suppliers and databases.

Table 2: Antimicrobial Activity of N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine Derivatives

| Compound | Target Organism | LC₅₀ (μM) | Reference |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 | [4][5] |

| P. aeruginosa | 86 | [4][5] | |

| S. aureus | 140 | [4][5] | |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 | [4][5] |

| P. aeruginosa | 138 | [4][5] | |

| S. aureus | 287 | [4][5] |

Table 3: Cytotoxic Activity of N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung) | Not specified | [7] |

| MDA-MB-231 (Breast) | Not specified | [7] | |

| PC3 (Prostate) | Not specified | [7] | |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung) | Not specified | [7] |

| MDA-MB-231 (Breast) | Not specified | [7] | |

| PC3 (Prostate) | Not specified | [7] |

(Note: The reference indicates cytotoxic activity but does not provide specific IC₅₀ values in the abstract.)

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key derivative and for a standard biological assay.

Synthesis of N,N'-Bis(salicylidene)ethylenediamine (Salen)

Materials:

-

Salicylaldehyde

-

Ethylenediamine

-

Anhydrous ethanol

-

Round bottom flask

-

Stirrer

-

Filtration apparatus

Procedure:

-

Dissolve salicylaldehyde (e.g., 7.307 g, 0.0598 mol) in anhydrous ethanol in a round bottom flask.

-

To this solution, add ethylenediamine (e.g., 1.798 g, 0.0299 mol) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 1 hour. A precipitate will form.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold ethanol.

-

Dry the product in air to obtain the N,N'-bis(salicylidene)ethylenediamine (salen) ligand[8].

Cytotoxicity Assessment using the MTT Assay

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231, PC3)

-

Complete cell culture medium

-

96-well microplates

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

-

Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate controls (vehicle control and untreated cells).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on an orbital shaker for about 15 minutes to ensure complete dissolution[9].

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance[9].

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.

Apoptosis Signaling Pathway

Many anticancer agents, including Schiff base metal complexes, exert their effects by inducing programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The diagram below depicts a simplified overview of the intrinsic apoptosis pathway that can be activated by cellular stress induced by cytotoxic compounds.

Caption: Intrinsic apoptosis pathway induced by cytotoxic compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Some this compound derivatives may exert their anticancer effects by inhibiting this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a derivative.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening newly synthesized compounds for their antimicrobial activity, culminating in the determination of the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for antimicrobial screening and MIC determination.

Conclusion

The this compound scaffold provides a fertile ground for the development of novel compounds with significant therapeutic potential. The derivatives highlighted in this guide, particularly Schiff bases and N,N'-bis(2-hydroxybenzyl) analogues, have demonstrated promising antimicrobial and anticancer activities. The structured presentation of nomenclature, quantitative data, and detailed experimental protocols is intended to facilitate further research and development in this exciting area. The visualization of key signaling pathways and experimental workflows offers a conceptual framework for understanding the mechanisms of action and for designing future studies. As the threat of antimicrobial resistance and the need for more effective cancer therapies continue to grow, the exploration of this compound derivatives represents a valuable and promising avenue for the discovery of new therapeutic agents.

References

- 1. The Schiff base hydrazine copper(II) complexes induce apoptosis by P53 overexpression and prevent cell migration through protease-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]